![molecular formula C7H12O3S B2977833 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide CAS No. 65973-24-2](/img/structure/B2977833.png)
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide
描述
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide, also known as DASO, is a heterocyclic organic compound that has been studied for its potential applications in the field of medicinal chemistry. The unique structure of DASO, which contains both sulfur and oxygen atoms in its spirocyclic framework, has attracted the attention of researchers due to its potential biological activity.
科学研究应用
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been studied for its potential applications in the field of medicinal chemistry. Several studies have reported that 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide exhibits antibacterial, antifungal, and anticancer activities. In addition, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and leukemia cells. Furthermore, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been reported to have anti-inflammatory and antioxidant properties, which may make it a useful therapeutic agent for the treatment of various diseases.
作用机制
The mechanism of action of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. For example, one study reported that 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Another study suggested that 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide may inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been shown to have several biochemical and physiological effects. For example, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been reported to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been reported to have anti-inflammatory and antioxidant effects, which may help to protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide in lab experiments is its unique structure, which may allow for the development of novel therapeutic agents with improved efficacy and selectivity. In addition, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been shown to have a broad range of biological activities, which may make it a useful tool for studying various cellular processes. However, one limitation of using 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide. One area of interest is the development of novel therapeutic agents based on the structure of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide. In addition, further studies are needed to fully understand the mechanism of action of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide and its potential applications in the treatment of various diseases. Furthermore, future research may focus on improving the solubility and bioavailability of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide, which may help to overcome some of the limitations associated with its use in lab experiments.
In conclusion, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. The synthesis method of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been reported in the literature by several different methods. 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been shown to exhibit antibacterial, antifungal, and anticancer activities, and has been reported to have anti-inflammatory and antioxidant properties. The mechanism of action of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. There are several potential future directions for research on 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide, including the development of novel therapeutic agents and improving the solubility and bioavailability of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide.
属性
IUPAC Name |
1,4-dioxa-8λ4-thiaspiro[4.5]decane 8-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c8-11-5-1-7(2-6-11)9-3-4-10-7/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVGMCVYMNMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC12OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide | |
CAS RN |
65973-24-2 | |
| Record name | 1,4-dioxa-8lambda4-thiaspiro[4.5]decan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


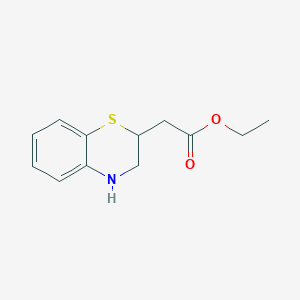
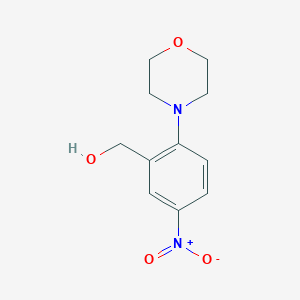
![2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2977752.png)
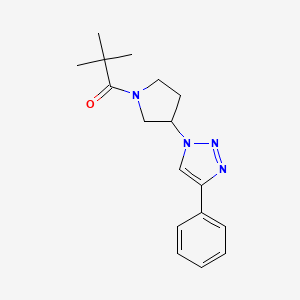
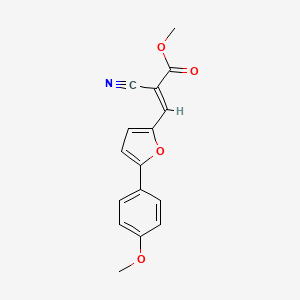
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2977756.png)

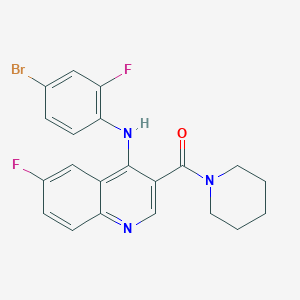
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2977760.png)
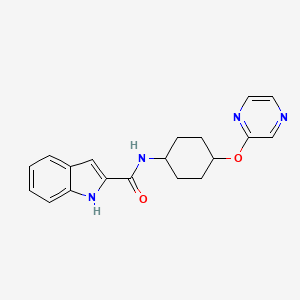
![ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2977767.png)
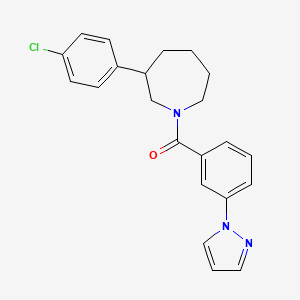
![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2977773.png)